(2E,4E)-8-Hydroxy-2,7-dimethyl-decadien-(2,4)-disaeure-(1,10)-dioic acid
Description
“(2E,4E)-8-Hydroxy-2,7-dimethyl-decadien-(2,4)-disaeure-(1,10)-dioic acid” is a naturally occurring dicarboxylic acid with the molecular formula C₁₂H₁₆O₆. It features a conjugated diene system (2E,4E), a hydroxyl group at position 8, and two methyl groups at positions 2 and 5. This compound has been isolated from plants such as Bunge auriculata flowers and Illicium dunnianum (Chinese star anise) . Its structural uniqueness lies in the combination of a hydroxylated, branched aliphatic chain with terminal carboxylic acid groups.
Properties
Molecular Formula |
C12H18O5 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
(2E,4E,8S)-8-hydroxy-2,7-dimethyldeca-2,4-dienedioic acid |
InChI |
InChI=1S/C12H18O5/c1-8(10(13)7-11(14)15)5-3-4-6-9(2)12(16)17/h3-4,6,8,10,13H,5,7H2,1-2H3,(H,14,15)(H,16,17)/b4-3+,9-6+/t8?,10-/m0/s1 |
InChI Key |
MFAZHXZFFOFQJM-FDTVYWJCSA-N |
Isomeric SMILES |
CC(C/C=C/C=C(\C)/C(=O)O)[C@H](CC(=O)O)O |
Canonical SMILES |
CC(CC=CC=C(C)C(=O)O)C(CC(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Industrial Production Methods: The focus has primarily been on isolating the compound from natural sources rather than synthesizing it on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: (2E,4E)-8-Hydroxy-2,7-dimethyl-decadien-(2,4)-disaeure-(1,10)-dioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions for these reactions are not extensively detailed in the available literature .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction. For instance, oxidation reactions may yield different oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
(2E,4E)-8-Hydroxy-2,7-dimethyl-decadien-(2,4)-disaeure-(1,10)-dioic acid has several scientific research applications due to its antioxidant and anti-inflammatory properties . In chemistry, it is used to study the mechanisms of antioxidant activity. In biology and medicine, it is investigated for its potential therapeutic effects in treating inflammatory conditions and oxidative stress-related diseases . Additionally, the compound is explored for its industrial applications in developing natural antioxidant formulations .
Mechanism of Action
The mechanism of action of (2E,4E)-8-Hydroxy-2,7-dimethyl-decadien-(2,4)-disaeure-(1,10)-dioic acid involves its ability to scavenge free radicals and inhibit inflammatory pathways . The molecular targets include various enzymes and signaling pathways involved in oxidative stress and inflammation . By interacting with these targets, the compound exerts its antioxidant and anti-inflammatory effects .
Comparison with Similar Compounds
Bioactivities :
- Antioxidant and anti-inflammatory properties : Demonstrated in in vitro assays, likely due to its hydroxyl group and conjugated diene system, which can scavenge free radicals .
- Natural occurrence: Found in plant extracts alongside flavonoid glycosides and other dicarboxylic acids, as identified via NMR, MS, and HPLC analyses .
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related dicarboxylic acids. Key differences include chain length, substituents, double bond configuration, and bioactivity.
Structural Analogues from Illicium dunnianum
Analysis :
- The target compound’s longer chain (C12 vs.
- The conjugated diene (2E,4E) may improve stability compared to mono-unsaturated analogs .
Common Dicarboxylic Acids
Analysis :
- The target compound’s hydroxyl group differentiates it from simpler dicarboxylic acids (e.g., oxalic acid) and may lower its pKa compared to non-hydroxylated analogs, enhancing solubility in aqueous environments .
- Unlike octane dioic acid, the target’s conjugated diene could reduce rotational freedom, affecting molecular packing and intermolecular interactions .
Analysis :
- The target compound’s methyl groups may sterically hinder enzymatic degradation compared to linear analogs like octadecenedioic acid.
- Glansreginic acid (compound 9 in ) shares the same molecular formula but differs in substituent positions, highlighting the importance of stereochemistry in bioactivity .
Biological Activity
(2E,4E)-8-Hydroxy-2,7-dimethyl-decadien-(2,4)-disaeure-(1,10)-dioic acid is a naturally occurring compound isolated from the flower of Bunge auriculate. This compound has garnered attention due to its potential biological activities, particularly its antioxidant and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
The chemical properties of this compound are summarized in the following table:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2808401-10-5 |
| Molecular Formula | C12H18O5 |
| Molecular Weight | 242.27 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals and reducing oxidative stress in biological systems. A study highlighted that extracts containing this compound demonstrated a substantial ability to scavenge free radicals and protect cellular components from oxidative damage .
Anti-inflammatory Activity
In addition to its antioxidant effects, this compound has shown promising anti-inflammatory activity. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory processes. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .
Cytotoxic Effects
Preliminary investigations into the cytotoxic effects of this compound reveal that it may exert selective toxicity against cancer cell lines. For instance, similar compounds have been reported to exhibit cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines while sparing normal cells . This selective action indicates a potential role in cancer therapy.
The mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : Evidence suggests that this compound may induce apoptosis in cancer cells through mitochondrial pathways.
- Inhibition of Cell Proliferation : Studies indicate that it can disrupt cell cycle progression in malignant cells.
- Reduction of Inflammatory Mediators : It appears to downregulate the expression of various inflammatory mediators and signaling pathways involved in inflammation .
Case Study 1: Antioxidant Efficacy
A study assessed the antioxidant capacity of extracts from Bunge auriculate flowers containing this compound. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls. The extract exhibited an IC50 value indicating effective scavenging at low concentrations .
Case Study 2: Anti-inflammatory Effects
In another study focusing on inflammatory responses induced by lipopolysaccharides (LPS), treatment with the compound resulted in decreased levels of TNF-alpha and IL-6 cytokines in vitro. This suggests a potential application for managing inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
